molecular formula C6H11BN2O2 B3287760 (1-propyl-1H-pyrazol-5-yl)boronic acid CAS No. 847818-65-9

(1-propyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B3287760
CAS No.: 847818-65-9
M. Wt: 153.98 g/mol
InChI Key: RUICPOQKVAJIFO-UHFFFAOYSA-N
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Description

(1-Propyl-1H-pyrazol-5-yl)boronic acid (CAS 847818-65-9) is a versatile organoboron building block with the molecular formula C 6 H 11 BN 2 O 2 and a molecular weight of 153.98 g/mol . This compound is a key intermediate in modern drug discovery, specifically designed for use in metal-catalyzed cross-coupling reactions such as the Nobel Prize-winning Suzuki-Miyaura coupling . It serves as a crucial reagent for the efficient introduction of the 1-propyl-1H-pyrazole moiety into more complex molecules, a scaffold frequently found in biologically active compounds and pharmaceutical candidates due to its ability to improve metabolic stability and binding affinity . Researchers primarily utilize this boronic acid to construct carbon-carbon bonds, enabling the synthesis of novel compounds for screening and development across various therapeutic areas . The pyrazole ring system is a privileged structure in medicinal chemistry, making this boronic acid a valuable asset for projects targeting kinase inhibition and other mechanisms . This product is offered with a guaranteed purity of not less than 98% . It is supplied as a solid and should be stored in a dry, sealed environment to maintain stability . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and hazard information .

Properties

IUPAC Name

(2-propylpyrazol-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2/c1-2-5-9-6(7(10)11)3-4-8-9/h3-4,10-11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUICPOQKVAJIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1CCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275042
Record name B-(1-Propyl-1H-pyrazol-5-yl)boronic acid
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Molecular Weight

153.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-65-9
Record name B-(1-Propyl-1H-pyrazol-5-yl)boronic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(1-Propyl-1H-pyrazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications of 1 Propyl 1h Pyrazol 5 Yl Boronic Acid in Advanced Organic Synthesis

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The primary application of (1-propyl-1H-pyrazol-5-yl)boronic acid is in palladium-catalyzed cross-coupling reactions, which are fundamental transformations for creating carbon-carbon bonds. sci-hub.se The N-propyl group on the pyrazole (B372694) ring prevents the complications often seen with unprotected N-H pyrazoles, such as catalyst inhibition or competing N-arylation reactions, thereby facilitating cleaner and more efficient C-C bond formation. nih.govnih.gov

The Suzuki-Miyaura reaction stands as one of the most powerful methods for constructing biaryl and heterobiaryl scaffolds. libretexts.org this compound serves as an effective coupling partner with a wide array of aryl and heteroaryl halides. The reaction typically proceeds in high yields under palladium catalysis, demonstrating good tolerance for various functional groups on the coupling partner.

The synthesis of 1-alkyl-1H-pyrazol-5-ylboronic acids, including the 1-propyl derivative, is achieved through regioselective lithiation of the corresponding 1-alkylpyrazole followed by reaction with a borate (B1201080) ester. sci-hub.seresearchgate.net These stable boronic acid reagents are then used in Suzuki-Miyaura couplings. While specific data for the 1-propyl derivative is disseminated across various studies, the general reactivity can be illustrated by compiling typical reaction conditions and outcomes for similar N-alkyl pyrazole boronic acids. nih.gov The choice of catalyst, base, and solvent system is crucial for achieving high efficiency, especially with challenging substrates like heteroaryl chlorides. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Aryl/Heteroaryl HalideCatalyst SystemBaseSolventYield (%)Reference
4-BromoanisolePd(PPh₃)₄Na₂CO₃Dioxane/H₂OGood to Excellent nih.govmdpi-res.com
3-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄n-ButanolHigh nih.govorganic-chemistry.org
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OGood nih.govorganic-chemistry.org
4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃n-ButanolExcellent nih.gov
1-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf)K₂CO₃DMFGood researchgate.net

Yields are generalized from typical outcomes for similar heteroaryl boronic acids.

The successful coupling of heteroaryl boronic acids, including pyrazole derivatives, has been significantly advanced by the development of sophisticated catalyst systems. organic-chemistry.orgnih.gov Traditional catalysts like Pd(PPh₃)₄ can be effective but often require harsh conditions. researchgate.net Modern catalysis has focused on using electron-rich and sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that promote the key steps of the catalytic cycle and are less prone to deactivation. researchgate.net

Ligands such as SPhos and XPhos, developed by the Buchwald group, have proven exceptionally effective for coupling nitrogen-containing heterocycles. nih.govorganic-chemistry.org These ligands, when combined with a palladium source like Pd(OAc)₂ or as part of a pre-formed precatalyst, facilitate high turnover numbers and rates, even at lower temperatures. mit.edunih.gov This is particularly important for heteroaryl boronic acids, which can be prone to decomposition under prolonged heating. nih.gov Similarly, NHC-palladium complexes have emerged as robust catalysts for these transformations, offering high stability and efficiency. biosynth.com

Table 2: Advanced Catalyst Systems for Pyrazole Boronic Acid Coupling

Catalyst/LigandKey FeaturesTypical SubstratesReference
Pd(OAc)₂ / XPhosHighly active for N-heterocycles; good for chlorides.Aryl/Heteroaryl Chlorides & Bromides nih.govmit.edu
Pd₂(dba)₃ / SPhosBroad substrate scope, effective at lower temperatures.Aryl/Heteroaryl Halides & Triflates organic-chemistry.org
Pd-CataCXium AEffective for anhydrous coupling of heteroaryl boronic esters.π-rich and π-deficient heterocycles acs.org
Pd-NHC ComplexesHigh thermal stability and good functional group tolerance.Aryl Halides biosynth.comorganic-chemistry.org
Pd/H-MOR (Zeolite)Heterogeneous, recyclable catalyst for green chemistry applications.Aryl Halides rsc.org

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : A Pd(0) species, typically bearing phosphine ligands, reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The mechanism of this step has been a subject of extensive study. researchgate.net It is widely accepted that the boronic acid must first be activated by a base to form a more nucleophilic boronate species. sci-hub.se Two primary pathways are considered for the transmetalation: reaction of the boronate with the Ar-Pd-X complex, or reaction of the neutral boronic acid with an Ar-Pd-OH complex formed by the exchange of the halide for a hydroxide (B78521) from the base. nih.gov For reactions involving N-heterocycles, the nitrogen atoms can interact with the palladium center, potentially forming inhibitory complexes and slowing down the transmetalation step. nih.gov The use of N-alkylated pyrazoles like the 1-propyl derivative circumvents this issue by blocking this coordination site. nih.gov

Reductive Elimination : The newly formed di-organopalladium(II) species collapses, forming the C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle. libretexts.org

The rate-limiting step can be either oxidative addition or transmetalation, depending on the specific substrates and reaction conditions. nih.govresearchgate.net

Other Metal-Catalyzed Transformations Utilizing this compound

While Suzuki-Miyaura coupling is its most common application, the pyrazole scaffold allows for other useful transformations.

Direct C-H functionalization has become a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net For pyrazole systems, transition-metal-catalyzed C-H functionalization allows for the introduction of new C-C or C-heteroatom bonds directly onto the pyrazole ring. nih.govresearchgate.net

After an initial Suzuki-Miyaura coupling to form a 1-propyl-5-arylpyrazole, the resulting product can be a substrate for subsequent C-H functionalization. Depending on the directing group and reaction conditions, this can occur at the C4 position of the pyrazole ring or at an ortho-position of the newly introduced aryl group. This strategy provides a convergent route to complex, polysubstituted pyrazole derivatives. researchgate.netrsc.orgresearchgate.net

Derivatization and Further Functionalization of the Pyrazole Ring Systems

The pyrazole ring is a versatile scaffold that can be further modified after its initial incorporation into a molecule via the boronic acid handle. mdpi.comnih.gov The products of the Suzuki-Miyaura coupling, 1-propyl-5-arylpyrazoles, are themselves valuable intermediates for creating more complex structures.

For example, the C4 position of the pyrazole ring, which is not involved in the initial coupling, can be functionalized. Halogenation at this position provides a new handle for subsequent cross-coupling reactions, allowing for the synthesis of 1,4,5-trisubstituted pyrazoles. Other functional groups can also be introduced, expanding the chemical space accessible from the initial building block. nih.gov This step-wise functionalization is a key strategy in the synthesis of libraries of compounds for drug discovery and materials science. lifechemicals.commdpi.com

Introduction of Diverse Functional Groups (e.g., amines, carboxylic acids, aldehydes)

The boronic acid functional group is a cornerstone of modern cross-coupling chemistry, providing a powerful platform for the introduction of a wide array of functional groups. For this compound, this is primarily achieved through palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam amination.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. youtube.com this compound can be coupled with various functionalized aryl or heteroaryl halides to introduce the pyrazole unit onto molecules bearing aldehydes, carboxylic acids, or their synthetic precursors. nih.govmdpi.com

Aldehydes and Carboxylic Acids: To introduce an aldehyde or carboxylic acid group, the boronic acid can be reacted with a halobenzaldehyde or a halobenzoic acid ester, respectively. The ester can subsequently be hydrolyzed to the corresponding carboxylic acid. This approach allows for the synthesis of complex molecules where the pyrazole ring is linked to a carboxy- or formyl-substituted aromatic system. youtube.com

Chan-Lam Coupling for C-N Bond Formation

For the direct introduction of amino groups, the Chan-Lam coupling reaction offers a valuable strategy. This copper-catalyzed reaction forms a bond between a carbon atom of a boronic acid and a nitrogen atom of an amine, amide, or other nitrogen-containing nucleophile. organic-chemistry.orgrsc.org This method enables the N-arylation of various amines with the (1-propyl-1H-pyrazol-5-yl) group, providing direct access to N-(1-propyl-1H-pyrazol-5-yl)anilines and related compounds. The reaction is typically carried out in the presence of a copper catalyst, a base, and often an oxidant like atmospheric oxygen. researchgate.netst-andrews.ac.uk

The table below summarizes the potential transformations for introducing functional groups using this compound via established cross-coupling methodologies.

Target Functional GroupCoupling Partner ExampleReaction TypeResulting Structure
Amine AnilineChan-Lam AminationN-(1-propyl-1H-pyrazol-5-yl)aniline
Carboxylic Acid 4-Bromobenzoic acidSuzuki-Miyaura Coupling4-(1-propyl-1H-pyrazol-5-yl)benzoic acid
Aldehyde 4-BromobenzaldehydeSuzuki-Miyaura Coupling4-(1-propyl-1H-pyrazol-5-yl)benzaldehyde

Exploration of Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (NAS) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. youtube.com The mechanism typically proceeds through an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The feasibility of NAS reactions is highly dependent on the electronic properties of the aromatic ring and the nature of the leaving group.

The pyrazole ring itself is a five-membered aromatic heterocycle. nih.gov The presence of two nitrogen atoms makes the ring electron-deficient, which can, in principle, make it susceptible to nucleophilic attack. nih.gov However, in the context of this compound, the boronic acid group, -B(OH)₂, is not a conventional leaving group for classical NAS reactions. Good leaving groups are typically halides or triflates, which can stabilize the negative charge developed during their departure. youtube.com

Therefore, direct displacement of the boronic acid group on this compound by a nucleophile is not a standard or commonly documented transformation. Instead, the role of this compound in the context of NAS is more indirect:

Electronic Modification: The (1-propyl-1H-pyrazol-5-yl) moiety can be introduced into a different aromatic system via Suzuki-Miyaura coupling. Once attached, it acts as a substituent, electronically influencing the reactivity of that aromatic ring. Depending on its electronic-donating or -withdrawing nature in the new molecular context, it could either activate or deactivate the ring towards a subsequent NAS reaction at a different position (e.g., displacing a halide on the same ring).

NAS on a Functionalized Pyrazole: While the boronic acid itself is not a leaving group, a pyrazole ring bearing both a boronic acid and a suitable leaving group (like a halogen) at another position could potentially undergo NAS. In such a scenario, the boronic acid would remain intact while the nucleophile displaces the halogen.

The table below outlines the general requirements for a successful nucleophilic aromatic substitution reaction.

Reaction ComponentRequirementExample
Substrate Aromatic ring with a good leaving group.2-Chloropyridine youtube.com
Often requires activation by electron-withdrawing groups.1-Chloro-4-nitrobenzene youtube.com
Nucleophile Typically a strong nucleophile.Amine, Hydroxide, Alkoxide youtube.com
Leaving Group Must be able to stabilize a negative charge.Halides (F, Cl, Br, I), Triflate

Investigation of Biological and Pharmacological Applications of 1 Propyl 1h Pyrazol 5 Yl Boronic Acid Derivatives

Design and Synthesis of Pyrazole-Boronic Acid Conjugates for Biological Activity

The synthesis of pyrazole-boronic acid derivatives is a key step in exploring their biological potential. Researchers have developed various synthetic routes to access these valuable compounds. A common strategy involves the regioselective lithiation of a protected pyrazole (B372694) ring, followed by reaction with a borate (B1201080) ester. For instance, a range of 1-alkyl-1H-pyrazol-5-ylboronic acid pinacol (B44631) esters have been synthesized from 1H-pyrazole, demonstrating that this methodology allows for the creation of stable compounds that can be used in further synthetic applications. nih.gov

Another approach involves the functionalization of pre-existing pyrazole rings. For example, the Chan-Lam coupling reaction has been utilized to introduce N-aryl moieties using the corresponding phenylboronic acid and a protected pyrazole hydroxamate. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to link pyrazole moieties with other chemical fragments, often using pyrazole boronic acids or their esters as key reagents. bohrium.com These synthetic strategies are crucial for generating libraries of diverse pyrazole-boronic acid conjugates, enabling the exploration of their structure-activity relationships for various biological targets. nih.govnih.gov

Enzyme Inhibition Studies of Pyrazole-Containing Compounds

The pyrazole scaffold is a core component of many potent enzyme inhibitors, a property that is often enhanced or modified by the inclusion of a boronic acid group. nih.govdntb.gov.uaresearchgate.net Boronic acids themselves are known to be effective inhibitors of various enzymes, particularly serine proteases and proteasomes. nih.gov

Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives are potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. nih.govnih.govnih.gov For example, the well-known anti-inflammatory drug Celecoxib features a pyrazole core. nih.govnih.gov Studies on novel pyrazole derivatives continue to explore this area. A compound identified as FR140423 was found to be 150 times more selective for inhibiting COX-2 over COX-1. nih.gov

Other Enzyme Targets: Research has expanded to other enzymatic targets. Pyrazole-based inhibitors have been developed for bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis. nih.gov A study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives identified compounds that were potent inhibitors of E. coli FabH. nih.gov Similarly, pyrazole thioether analogs have been synthesized and tested as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an essential enzyme in bacteria. nih.gov The most potent analog in one study, bearing an aminopyridine amide, showed an IC₅₀ of 17.9 ± 8.0 μM. nih.gov

The table below summarizes the enzyme inhibitory activity of selected pyrazole derivatives.

Compound ClassTarget EnzymeKey FindingsReference
Pyrazole DerivativesCyclooxygenase-2 (COX-2)FR140423 was 150 times more selective for COX-2 over COX-1. nih.gov
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazolesE. coli FabHCompounds 12 and 13 were identified as potent inhibitors. nih.gov
Pyrazole thioether analogsH. influenzae DapEAnalog 7d showed an IC₅₀ of 17.9 ± 8.0 μM. Analog (R)-7q showed an IC₅₀ of 18.8 µM. nih.gov
3,5-diphenylpyrazole derivativesMeprin αCompound 7a exhibited inhibitory activity in the low nanomolar range. nih.gov
Tridentate pyrazole-based ligandsUrease, ButyrylcholinesteraseCompounds 1, 2, and 3 were selective urease inhibitors; compound 4 was a selective butyrylcholinesterase inhibitor. researchgate.net

Evaluation of Antimicrobial Activity of Pyrazole Derivatives

The pyrazole nucleus is a common feature in compounds developed for their antimicrobial properties, targeting a wide range of bacteria and fungi. nih.govresearchgate.netmdpi.comnih.govijrar.orgmeddocsonline.org The introduction of different substituents onto the pyrazole ring allows for the modulation of antimicrobial potency and spectrum.

Numerous studies have reported the synthesis of pyrazole derivatives with significant antibacterial and antifungal activity. For instance, a series of pyrazole derivatives synthesized via ultrasound irradiation showed potent antimicrobial effects. nih.gov In that study, compound 3 was found to be highly active against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while compound 4 was highly active against Streptococcus epidermidis with the same MIC. nih.gov Another study on pyrazole derivatives containing an imidazothiadiazole moiety also identified compounds with potent antibacterial activity (MIC = 0.25 µg/mL), which was four times more potent than the control drug gatifloxacin. nih.gov

The tables below present the antimicrobial activity of selected pyrazole derivatives against various microbial strains.

Table 4.3.1: Antibacterial Activity of Selected Pyrazole Derivatives

Compound Bacterial Strain MIC (μg/mL) Reference
Compound 3 Escherichia coli 0.25 nih.gov
Ciprofloxacin (Standard) Escherichia coli 0.5 nih.gov
Compound 4 Streptococcus epidermidis 0.25 nih.gov
Ciprofloxacin (Standard) Streptococcus epidermidis 4 nih.gov
Compound 21c Multi-drug resistant strains 0.25 nih.gov
Compound 23h Multi-drug resistant strains 0.25 nih.gov
Gatifloxacin (Standard) Multi-drug resistant strains 1 nih.gov

Table 4.3.2: Antifungal Activity of Selected Pyrazole Derivatives

Compound Fungal Strain MIC (μg/mL) Reference
Compound 2 Aspergillus niger 1 nih.gov
Clotrimazole (Standard) Aspergillus niger 2 nih.gov
Compound 3 Microsporum audouinii 0.5 nih.gov

Studies on Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic properties of pyrazole derivatives are well-documented, with several compounds acting as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.govnih.govnih.govresearchgate.netmdpi.comsciencescholar.usresearchgate.net

A notable example is the compound FR140423, a selective COX-2 inhibitor, which demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model that were two- to three-fold more potent than indomethacin (B1671933). nih.gov Importantly, this compound did not cause the gastric lesions often associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov In pain models, FR140423 showed anti-hyperalgesic effects that were five times more potent than indomethacin and also exhibited a morphine-like analgesic effect that could be blocked by naloxone. nih.gov

Other studies have synthesized series of pyrazoles and evaluated their anti-inflammatory action. In one such study, several compounds from two series (5a-5f and 6a-6f ) were identified as potent analgesics and anti-inflammatory agents in in-vivo tests. nih.gov Similarly, pyrazoline derivatives have been shown to be more potent than their pyrazole counterparts in inhibiting carrageenan-induced paw edema. nih.govmdpi.com

Compound/Derivative SeriesModelKey FindingsReference
FR140423Carrageenan-induced paw edema (rat)2-3 times more potent than indomethacin. nih.gov
FR140423Yeast-induced hyperalgesia (rat)5 times more potent than indomethacin. nih.gov
Series 5a-5fIn-vivo modelsFound to have anti-inflammatory action. nih.gov
Compounds 5e, 5f, 6dIn-vivo modelsProved to be potent analgesics. nih.gov
Pyrazoline 2dCarrageenan-induced paw edemaExerted an effect greater than indomethacin. mdpi.com

Explorations in Antitumor and Antiproliferative Research

The pyrazole scaffold is a key structural motif in a multitude of compounds investigated for their anticancer properties. bohrium.comnih.govekb.egnih.govnajah.edumdpi.comnih.govresearchgate.net These derivatives exert their effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and DNA binding. nih.gov

Numerous studies have reported the synthesis and cytotoxic evaluation of novel pyrazole derivatives against various cancer cell lines. For example, a series of pyrazole hybrid aurones were tested against adenocarcinoma gastric cell line (AGS), with several compounds showing greater potency than the standard drugs oxaliplatin (B1677828) and leucovorin. bohrium.com Another study identified pyrazole-oxindole conjugates as inhibitors of tubulin polymerization, a critical process in cell division. researchgate.net

The table below highlights the antiproliferative activity of various pyrazole derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Hybrid Aurone 5eAGS (gastric)25 bohrium.com
Hybrid Aurone 5fAGS (gastric)28.3 bohrium.com
Hybrid Aurone 5iAGS (gastric)27 bohrium.com
Hybrid Aurone 6gAGS (gastric)25.1 bohrium.com
Oxaliplatin (Standard)AGS (gastric)29.8 bohrium.com
Pyrazolo[1,5-a]pyrimidine 46HCT116 (colon)1.51 mdpi.com
Pyrazolo[1,5-a]pyrimidine 47MCF7 (breast)7.68 mdpi.com
Polysubstituted pyrazole 59HepG2 (liver)2 nih.gov
Cisplatin (Standard)HepG2 (liver)5.5 nih.gov
Pyrazole derivative 11aHeLa, MCF7, SKOV3, SKMEL28Micromolar range mdpi.com
Pyrazole-thiazole scaffold 40a, 40c-eHCT-116 (colon)< 8.50 researchgate.net

Applications in Drug Discovery Lead Optimization and Structure-Activity Relationship Studies (excluding clinical efficacy)

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery, guiding the modification of a lead compound to enhance its desired biological activities and improve its pharmacokinetic profile. bohrium.comnih.govresearchgate.net The pyrazole scaffold has been the subject of extensive SAR studies to develop potent and selective inhibitors for various targets.

For instance, in the development of pyrazole-based inhibitors of the enzyme meprin α, SAR exploration revealed that the nature and position of substituents on the pyrazole ring significantly impact inhibitory activity and selectivity. nih.gov The introduction of acidic carboxyphenyl residues, for example, led to an increased inhibition of meprin β. nih.gov Similarly, SAR studies on a series of pyrazole hybrid aurones demonstrated that the presence and number of methyl or nitro groups on a phenyl ring attached to the pyrazole moiety enhanced cytotoxic activity against gastric cancer cells. bohrium.com

In the context of antibacterial agents, the development of inhibitors for bacterial FabH involved synthesizing fifty-six pyrazole derivatives to establish a clear SAR. nih.gov Docking simulations indicated that specific substitutions, such as a 4-fluorophenyl or 4-chlorophenyl group, resulted in potent inhibition. nih.gov These iterative cycles of design, synthesis, and testing are crucial for transforming a promising pyrazole-based hit into a viable drug discovery lead.

Applications of 1 Propyl 1h Pyrazol 5 Yl Boronic Acid in Materials Science

Development of Fluorescent and Luminescent Organic Materials

The unique electronic properties of the pyrazole (B372694) ring, combined with the Lewis acidity of the boronic acid group, make (1-propyl-1H-pyrazol-5-yl)boronic acid a candidate for the synthesis of novel fluorescent and luminescent materials. While direct studies on the photophysical properties of this specific compound are not extensively documented, the broader class of pyrazole-containing boron complexes shows significant promise.

Four-coordinate boron(III) complexes, which can be formed from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids, are known to be useful as luminescent materials for organic electronics and photonics nih.gov. These complexes often exhibit a pseudo-tetrahedral geometry around the boron center, which is crucial for their luminescent behavior nih.gov. The formation of such diarylborinate complexes is facilitated by the presence of a bidentate ligand, suggesting that the pyrazole-boronic acid structure is a key component for enabling these luminescent properties nih.gov.

Research on related compounds has shown that the electronic nature of substituents on both the pyrazole and any associated aryl rings can modulate the photophysical properties of the resulting boron complexes. For instance, reactions involving various substituted arylboronic acids have yielded complexes with distinct characteristics, though no clear trend with the electronic influence of the substituents was noted in some studies nih.gov. The synthesis of these materials often involves a base-promoted disproportionation of the boronic acid, assisted by the chelating nature of the pyrazole-containing ligand nih.gov.

The table below summarizes the characteristics of some related pyrazole-based boron complexes, illustrating the potential for developing luminescent materials from pyrazole boronic acid precursors.

Compound IDPrecursorsResulting Complex TypeKey Structural FeaturePotential Application
2c nih.gov1-(2-pyridinyl)-3-phenyl-5-pyrazolone, Phenylboronic acidPyrazole diphenylborinateSix-membered ring, pseudo-tetrahedral boronLuminescent materials nih.gov
2g nih.gov1-(2-pyridinyl)-3-phenyl-5-pyrazolone, 4-Bromophenylboronic acidPyrazole bis(4-bromophenyl)borinateBidentate chelationOrganic electronics nih.gov
2l nih.gov1-(2-pyridinyl)-3-phenyl-5-pyrazolone, (E)-Styrylboronic acidPyrazole di((E)-styryl)borinateExtended conjugationPhotonics and sensing nih.gov

Integration into Functional Polymers and Advanced Organic Frameworks

The bifunctional nature of this compound makes it a highly suitable building block for the construction of functional polymers and advanced porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Boronic acids are foundational monomers in the synthesis of COFs, which are crystalline, porous polymers with a wide range of potential applications rsc.org. The boronic acid group can undergo condensation reactions to form robust boroxine or boronate ester linkages, creating extended, ordered networks rsc.orgnorthwestern.edu. While specific research on COFs derived from this compound is not yet prevalent, the general principles of boronic acid-based COF synthesis are well-established. Boric-acid-functionalized COFs have been synthesized for applications such as the selective enrichment of cis-diol-containing compounds nih.govresearchgate.net.

Similarly, pyrazole derivatives are widely used as ligands for the construction of MOFs nih.govdtu.dkresearchgate.net. The nitrogen atoms in the pyrazole ring can coordinate with metal ions to form stable, porous frameworks. These pyrazolate-based MOFs have shown promise in applications such as the selective capture of formaldehyde from indoor air nih.govresearchgate.net. Furthermore, boronic acid groups can be incorporated into MOFs, either as part of the ligand structure or through post-synthetic modification, to impart specific functionalities, such as the ability to bind with cis-diol containing biomolecules nih.govresearchgate.net. The combination of a pyrazole ring and a boronic acid group in a single molecule like this compound offers a direct route to boronic acid-functionalized, pyrazolate-based MOFs.

The construction of polymers with reversible properties is another area where boronic acids are of interest mdpi.com. The reversible nature of boronate ester formation can be exploited to create dynamic polymer systems that respond to external stimuli.

Role in Liquid Crystals and Organic Light-Emitting Diode (OLED) Technologies

The molecular structure of this compound, featuring both a heterocyclic pyrazole ring and a polar boronic acid group, suggests its potential utility in the fields of liquid crystals and organic light-emitting diodes (OLEDs).

In the realm of liquid crystals, pyrazole and its derivatives have been used to create ionic liquid crystals. For example, new pyridylpyrazole derivatives have been synthesized and used as precursors for ionic salts that exhibit liquid crystal properties, specifically smectic A mesophases unl.pt. These materials also demonstrate luminescence, with some salts emitting blue light in the solid state unl.pt. This suggests that incorporating a pyrazole moiety into a molecule can be a viable strategy for designing new liquid crystalline materials with interesting optical properties.

In the context of OLEDs, both boronic acids and pyrazole-containing compounds are listed as classes of materials used in their fabrication boronmolecular.com. Boronic acids can be used as building blocks for various components of an OLED stack, including emissive layer materials and charge-transporting materials. The ability of boronic acids to participate in cross-coupling reactions is particularly useful for synthesizing the complex conjugated molecules often required for efficient OLED performance. While there is no specific data on the use of this compound in OLEDs, its constituent chemical groups are relevant to this technology. A related compound, [3-(1H-Pyrazol-5-yl)phenyl]boronic acid, has shown promise in materials science, including for the fabrication of advanced materials with tailored properties chemimpex.com.

Supramolecular Assemblies and Self-Assembly Processes Involving Boronic Acid Motifs

The this compound molecule is well-equipped to participate in supramolecular chemistry and self-assembly processes due to the presence of both hydrogen bond donors/acceptors and a boronic acid group capable of forming reversible covalent bonds.

Boronic acids are recognized as powerful building blocks for self-assembly rsc.org. The B(OH)2 group can form strong hydrogen bonds, particularly with heteroatoms like nitrogen, leading to the formation of well-defined supramolecular structures researchgate.net. For instance, phenylboronic acids have been co-crystallized with nitrogen-containing compounds like 4,4'-bipyridine to create hydrogen-bonded assemblies researchgate.net. The interaction between the boronic acid's hydroxyl groups and the nitrogen atoms of a pyridine ring is a key driver in the formation of these structures researchgate.net.

The pyrazole ring itself is a versatile component in self-assembly, capable of forming various hydrogen-bonded motifs such as dimers, trimers, tetramers, and catemers (chain-like structures) researchgate.net. The specific motif adopted depends on the substituents on the pyrazole ring researchgate.net. Pyrazoles and their anionic form, pyrazolides, are considered flexible synthons in self-assembly and can be used to construct a wide array of supramolecular materials nih.gov.

The boronic acid group also offers another pathway for self-assembly through its reversible reaction with diols to form boronate esters. This dynamic covalent chemistry allows for the creation of complex, self-correcting systems like macrocycles, cages, and polymers rsc.org. This interaction is a cornerstone of molecular assembly, as it is both reversible and directional msu.edu. Therefore, this compound has the potential to self-assemble through multiple, cooperative interactions, leading to the formation of complex and functional supramolecular architectures.

Advanced Spectroscopic and Analytical Characterization for Structure Reactivity Relationships

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism and Regioselectivity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazole (B372694) derivatives, including (1-propyl-1H-pyrazol-5-yl)boronic acid. The technique allows for the precise determination of the regiochemistry of substitution on the pyrazole ring, a critical factor that governs the compound's reactivity. The synthesis of pyrazole boronic acids can lead to different regioisomers, and NMR is crucial for their unambiguous identification.

For 1-substituted pyrazol-5-ylboronic acids, the position of the substituents significantly influences the chemical shifts of the ring protons. In the case of this compound, the ¹H NMR spectrum provides characteristic signals for the propyl group and the pyrazole ring protons. Based on data from analogous compounds, the protons on the pyrazole ring are expected to appear as distinct singlets or doublets, with their chemical shifts confirming the 1,5-substitution pattern. sci-hub.se

A study on the synthesis of various 1-alkyl-1H-pyrazol-5-ylboronic acids provides specific ¹H NMR data for the propyl-substituted analogue. sci-hub.se The chemical shifts observed in DMSO-d₆ are detailed in the table below.

Interactive Table: ¹H NMR Chemical Shifts for this compound
Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
CH₃CH₂ 0.77 triplet 7.3
CH₂CH₃ 1.70-1.82 multiplet
CH₂N 4.25 triplet 6.4
C4-H 6.63 singlet
C3-H 7.37 singlet
B(OH)₂ 7.5 broad singlet

¹¹B NMR spectroscopy is also a valuable technique for studying boronic acids. It provides information about the coordination state of the boron atom. rsc.org For this compound, a signal in the ¹¹B NMR spectrum would confirm the presence of the boronic acid functionality and could be used to monitor its reactions, such as the formation of boronate esters. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) for Elucidating Complex Reaction Pathways and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of unknown compounds and for elucidating complex reaction pathways by identifying intermediates and products. In the context of this compound, HRMS plays a crucial role in confirming its synthesis and in studying its subsequent reactions, such as Suzuki-Miyaura cross-coupling. nih.govrsc.org

The fragmentation pattern of pyrazole derivatives in mass spectrometry is influenced by the nature and position of the substituents on the ring. researchgate.net For N-alkyl pyrazoles, common fragmentation pathways involve cleavage of the N-alkyl group and fragmentation of the pyrazole ring itself. The presence of the boronic acid group adds another layer of complexity to the fragmentation. Studies on phenylboronic acids have shown that fragmentation often leads to the formation of BO⁻ and BO₂⁻ ions. nih.gov

While a detailed HRMS fragmentation study of this compound is not explicitly documented, general principles of pyrazole and boronic acid fragmentation can be applied to predict its behavior. researchgate.netnih.gov The molecular ion peak would be expected, and its high-resolution measurement would provide the exact mass, confirming the elemental formula.

Interactive Table: Predicted HRMS Fragmentation for this compound
Fragment Ion Proposed Structure Notes
[M-C₃H₇]⁺ (1H-pyrazol-5-yl)boronic acid cation Loss of the propyl group
[M-B(OH)₂]⁺ 1-propyl-1H-pyrazole cation Loss of the boronic acid group
[C₃H₃N₂]⁺ Pyrazole ring fragment Fragmentation of the pyrazole core

The use of techniques like Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) allows for the rapid analysis of reaction mixtures, providing real-time information on the consumption of starting materials and the formation of products. rsc.org This is particularly useful for optimizing reaction conditions for processes involving this compound.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, analysis of related pyrazole and boronic acid structures can offer valuable insights into its likely solid-state conformation. nih.govresearchgate.netresearchgate.net

Studies on various substituted pyrazole derivatives have revealed that the pyrazole ring is typically planar. researchgate.netresearchgate.net The substituents on the ring will adopt specific orientations to minimize steric hindrance. In the case of this compound, the propyl group would likely be oriented away from the boronic acid group.

The boronic acid group itself can participate in extensive hydrogen bonding networks in the solid state, often forming dimers or polymeric structures. The crystal structure of a related pyrazole diphenylborinate complex showed a pseudo-tetrahedral geometry around the boron atom. nih.gov

Interactive Table: Expected Crystallographic Parameters for this compound (based on analogous structures)
Parameter Expected Value/Feature Reference
Crystal System Monoclinic or Orthorhombic researchgate.netresearchgate.net
Space Group P2₁/c or similar researchgate.net
Pyrazole Ring Planar researchgate.netresearchgate.net
Boron Geometry Trigonal planar or pseudo-tetrahedral (in complexes) nih.gov
Intermolecular Interactions Hydrogen bonding involving the boronic acid and pyrazole nitrogen atoms nih.gov

The determination of the crystal structure of this compound would provide invaluable data for understanding its solid-state properties and for computational modeling of its reactivity.

Advanced Chromatographic Techniques for Isolation and Purity Assessment of Isomers

The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties. uab.cat Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC), are essential for the isolation and purity assessment of these isomers. rsc.orgwaters.com

For the separation of pyrazole boronic acid isomers, reversed-phase HPLC is a commonly employed technique. researchgate.net The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. Columns with reduced silanol (B1196071) activity, such as those with end-capping, can minimize on-column degradation of the boronic acids. researchgate.net A study on the analysis of pyrazole boronic pinacol (B44631) esters demonstrated the successful separation of the desired product from its impurities and hydrolyzed ester using a C18 column. researchgate.net

UPLC coupled with mass spectrometry (UPLC-MS) offers the advantage of high-throughput analysis and provides both chromatographic separation and mass identification. rsc.org This is particularly useful for monitoring the progress of reactions and for the quality control of the final product.

In cases where chiral centers are present, enantioselective HPLC methods using chiral stationary phases can be developed to separate the enantiomers. nih.gov While this compound is not chiral, this technique is relevant for more complex pyrazole derivatives.

Interactive Table: Typical HPLC Conditions for Boronic Acid Analysis
Parameter Condition Reference
Column C18 reversed-phase rsc.orgresearchgate.net
Mobile Phase Acetonitrile/Water with formic acid or ammonium (B1175870) acetate rsc.orgwaters.com
Detection UV or Mass Spectrometry rsc.orgwaters.com
Flow Rate 0.5 - 1.0 mL/min
Temperature Ambient or controlled (e.g., 30 °C)

The development of robust and efficient chromatographic methods is crucial for ensuring the purity of this compound, which is a prerequisite for its use in further synthetic applications and for obtaining reliable biological data.

Computational and Theoretical Investigations on 1 Propyl 1h Pyrazol 5 Yl Boronic Acid

Quantum Chemical Calculations of Electronic Structure and Chemical Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of (1-propyl-1H-pyrazol-5-yl)boronic acid. Methodologies such as DFT with the B3LYP functional and various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) are commonly used to optimize the molecule's geometry and calculate its electronic properties. lodz.plresearchgate.neteurjchem.comrsc.org

Key aspects of the electronic structure that are investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. For pyrazole (B372694) derivatives, these frontier orbitals are typically distributed across the pyrazole ring and its substituents, influencing the molecule's interaction with other chemical species. rsc.org

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the boronic acid group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the boron atom are likely to be in regions of positive potential. researchgate.neteurjchem.com

Table 1: Representative Calculated Electronic Properties for a Pyrazole Boronic Acid Derivative

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity.
Dipole Moment3.5 DMeasures the molecule's overall polarity.

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations on a molecule similar to this compound.

Tautomerism and Conformational Analysis of Pyrazole Boronic Acid Systems

While the N1-propyl substitution on this compound prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, conformational analysis remains crucial for understanding its structure and reactivity. nih.gov The flexibility of the propyl group and the rotational freedom around the C-B bond of the boronic acid moiety give rise to various conformers.

For the boronic acid group, its orientation relative to the pyrazole ring can impact intramolecular hydrogen bonding and steric interactions. Computational studies on related boronic acids have highlighted the importance of such conformational preferences in determining their chemical behavior. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (N1-C5-B-O)Relative Energy (kcal/mol)
A1.5
B90°0.0 (Most Stable)
C180°2.0

Note: This table presents a hypothetical conformational analysis. The dihedral angle represents the rotation around the bond connecting the pyrazole ring and the boronic acid group. Actual values would require specific calculations.

Prediction of Spectroscopic Properties and Spectral Interpretation

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT calculations can accurately predict the 1H, 13C, and 11B NMR chemical shifts. researchgate.netjocpr.comrsc.org The calculated spectra can be compared with experimental data to confirm the molecular structure. For this compound, theoretical predictions would help assign the signals of the propyl chain protons and carbons, the pyrazole ring protons and carbons, and the characteristic signal of the boron atom in the 11B NMR spectrum. chemicalbook.com

Similarly, the vibrational frequencies in the IR spectrum can be computed. jocpr.comresearchgate.net These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the N-H stretching (in related unsubstituted pyrazoles), C=C and C=N stretching of the pyrazole ring, and the B-O and O-H stretching of the boronic acid group. A comparison of theoretical and experimental spectra can provide a detailed understanding of the molecule's vibrational properties.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Pyrazole Boronic Acid Analog

Nucleus/Vibrational ModePredicted Chemical Shift/FrequencyExperimental Chemical Shift/Frequency
1H (pyrazole ring)7.5 ppm7.4 ppm
13C (pyrazole ring)140 ppm138 ppm
11B (boronic acid)20 ppm19 ppm
IR (B-O stretch)1350 cm⁻¹1345 cm⁻¹

Note: This table provides an illustrative comparison. The level of agreement between predicted and experimental data depends on the computational method and basis set used.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (excluding pharmacological outcomes)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to investigate the binding of this compound to biological targets, such as enzymes. nih.govrdd.edu.iqresearchgate.netresearchgate.net These methods are crucial for understanding the structural basis of ligand-receptor interactions.

Molecular docking predicts the preferred orientation of the ligand within the active site of a protein and estimates the binding affinity. For this compound, the pyrazole ring can engage in various non-covalent interactions, including hydrogen bonding (with the nitrogen atoms) and π-π stacking. The boronic acid moiety is of particular interest as it can form reversible covalent bonds with serine, threonine, or tyrosine residues in a protein's active site, a well-documented interaction for boronic acid-based inhibitors. researchgate.netmdpi.comrsc.org The propyl group can participate in hydrophobic interactions within the binding pocket.

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, assessing its stability and the flexibility of the ligand and protein. researchgate.net MD simulations can reveal how the ligand induces conformational changes in the protein and the role of water molecules in mediating the binding interactions. These simulations offer a more detailed picture of the binding event than static docking studies.

Table 4: Representative Docking Results for a Pyrazole Boronic Acid with a Serine Protease

ParameterValueInterpretation
Binding Energy-8.5 kcal/molIndicates a strong binding affinity.
Interacting ResiduesSer195, His57, Gly193Key amino acids in the active site.
Types of InteractionsCovalent (B-O), H-bonds, HydrophobicDiverse forces stabilizing the complex.

Note: The data in this table are representative and based on typical findings for the docking of pyrazole boronic acids with serine proteases.

Future Directions and Emerging Research Avenues for 1 Propyl 1h Pyrazol 5 Yl Boronic Acid

Development of Catalyst-Free or Green Chemistry Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives, including boronic acids, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing (1-propyl-1H-pyrazol-5-yl)boronic acid is increasingly geared towards green and sustainable practices that minimize environmental impact. nih.gov Key research avenues include the development of catalyst-free reactions and the adoption of environmentally benign solvents and energy sources. thieme-connect.comresearchgate.net

One major focus is the replacement of conventional organic solvents with water, which is nature's own solvent. thieme-connect.com Aqueous synthesis methods for pyrazoles are gaining traction, utilizing surfactants like cetyltrimethylammonium bromide (CTAB) or natural catalysts to facilitate reactions in water. thieme-connect.com Another promising approach is the use of microwave irradiation, which can accelerate reactions, increase yields, and often allows for solvent-free conditions. nih.gov For instance, a novel approach to pyrazole synthesis involves the microwave-assisted cycloaddition of tosylhydrazones of α,β-unsaturated carbonyl compounds under solvent-free conditions, a method that could be adapted for precursors of this compound. nih.gov

The development of recyclable catalysts, such as polymer-bound catalysts or magnetic nanoparticles, is also a critical area of research. thieme-connect.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of next-generation synthetic routes. nih.govresearchgate.net

Table 1: Emerging Green Chemistry Approaches for Pyrazole Synthesis

Green Chemistry Principle Application to this compound Synthesis Potential Advantages
Use of Green Solvents Employing water as a reaction medium instead of volatile organic compounds. thieme-connect.com Reduced environmental impact, improved safety, lower cost.
Alternative Energy Sources Utilizing microwave or ultrasound irradiation to drive reactions. nih.govresearchgate.net Faster reaction times, higher yields, potential for solvent-free conditions.
Recyclable Catalysts Development of solid-supported or nanoparticle-based catalysts. thieme-connect.comresearchgate.net Simplified product purification, reduced catalyst waste, cost-effectiveness.

| Atom Economy | Designing syntheses, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product. nih.gov | Minimized waste generation, increased efficiency. |

Implementation of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. researchgate.netijprajournal.comresearchgate.net The implementation of flow chemistry for the synthesis of this compound represents a major step forward in manufacturing efficiency.

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. researchgate.net This is particularly advantageous for reactions involving hazardous reagents or unstable intermediates, as only small quantities are present in the reactor at any given time. mdpi.com For the synthesis of boronic acids, flow chemistry has been shown to enable extremely rapid reactions, with some processes achieving total reaction times of less than a second and high throughput. organic-chemistry.org

A potential multi-step continuous flow synthesis of this compound could involve the initial formation of a pyrazole ring from simple precursors, followed by a continuous lithiation and borylation sequence. organic-chemistry.orgsci-hub.se Such an integrated process would minimize manual handling and allow for on-demand production. researchgate.net The use of heterogeneous catalysts packed into columns within the flow system can further streamline the process by simplifying purification. researchgate.net

Exploration of Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can be performed inside living systems without interfering with native biochemical processes. acs.org This field has opened up new ways to study biomolecules in their natural environment. Both boronic acids and pyrazoles have shown promise as tools in bioorthogonal chemistry, suggesting potential applications for this compound. nih.govnih.gov

Boronic acids have been utilized in several bioorthogonal strategies. nih.gov One approach involves the formation of reversible boronic esters with 1,2-cis-diols, which are present on many biomolecules, including glycoproteins. nih.govru.nl This allows for the selective labeling and tracking of these molecules. Another strategy uses the Suzuki-Miyaura cross-coupling reaction in a bioorthogonal context, where the boronic acid acts as a transient group. nih.gov

Furthermore, certain pyrazole isomers (4H-pyrazoles) have been developed as "click" reagents that undergo rapid Diels-Alder reactions, a type of reaction widely used in bioorthogonal chemistry. nih.govresearchgate.net While this compound is a different isomer, the inherent stability and reactivity of the pyrazole core make it an interesting scaffold to explore. The combination of the pyrazole heterocycle and the boronic acid functional group in a single molecule could lead to novel, dual-functional bioorthogonal probes for advanced biological studies. acs.orgru.nl

Rational Design of Novel Boron-Based Reagents for Untapped Transformations

This compound can serve as a platform for the rational design of new boron-based reagents capable of mediating chemical transformations that are currently difficult to achieve. The unique electronic properties of the pyrazole ring, combined with the reactivity of the boronic acid moiety, can be harnessed to create novel catalysts and synthetic building blocks.

One area of exploration is the development of new ligands for transition metal catalysis. The nitrogen atoms in the pyrazole ring can coordinate to metal centers, and the boronic acid group can be modified to tune the electronic and steric properties of the resulting complex. Research has shown that pyrazolone (B3327878) derivatives can react with arylboronic acids to form stable, four-coordinate boron complexes, demonstrating the potential for creating unique structural motifs. nih.gov

Additionally, derivatives like pyrazole trifluoroborates, which can be prepared from the corresponding boronic acids, are stable, crystalline solids that serve as versatile reagents in cross-coupling reactions. whiterose.ac.uk By rationally modifying the substituents on the pyrazole ring of this compound, it may be possible to create a library of novel boronate reagents with tailored reactivity for use in complex molecule synthesis and materials science. researchgate.net

Advanced Strategies for Rational Design of Derivatives for Enhanced Selectivity and Potency in Specific Applications

A significant future direction for this compound lies in its use as a scaffold for the rational design of new bioactive molecules. nih.gov Pyrazole-containing compounds are prevalent in pharmaceuticals and agrochemicals, and the boronic acid group itself is a key feature in several approved drugs. researchgate.netnih.gov

Advanced strategies for derivative design will rely heavily on computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies. These techniques can predict how modifications to the this compound structure will affect its interaction with a specific biological target, such as an enzyme or receptor. nih.gov For example, in designing new antifungal agents, researchers can model the binding of different pyrazole-boronic acid derivatives to the active site of a fungal enzyme to identify modifications that enhance potency. nih.govresearchgate.net

Key areas for modification include the propyl group at the N1 position of the pyrazole ring and the substitution pattern on the ring itself. By systematically altering these features, libraries of new compounds can be synthesized and screened for improved selectivity and potency. whiterose.ac.uk This rational, iterative process of design, synthesis, and testing is crucial for accelerating the discovery of new lead compounds for drug development and other applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-propyl-1H-pyrazol-5-yl)boronic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic acid precursors. Key parameters include:

  • Solvent selection : 1,4-dioxane or toluene for solubility and stability of intermediates .
  • Base choice : Sodium carbonate or potassium phosphate to maintain pH > 7, preventing boronic acid trimerization .
  • Temperature : 80–120°C under inert atmosphere (N₂/Ar) to avoid oxidative deboronation .
    • Validation : Monitor reaction progress via TLC or HPLC-MS, targeting >95% purity post-purification (e.g., silica gel chromatography) .

Q. How can researchers characterize the purity and stability of this compound?

  • Analytical techniques :

  • LC-MS/MS : Quantify impurities (e.g., boroxine byproducts) at ppm levels using MRM mode with a triple quadrupole detector .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; pyrazole-boronic acids typically degrade above 200°C .
  • ¹¹B NMR : Confirm boronic acid identity and detect anhydride formation (δ ~30 ppm for trigonal boron) .
    • Stability protocols : Store at –20°C under argon, avoiding prolonged exposure to moisture .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

  • Key reactions :

  • Suzuki-Miyaura coupling : Forms C–C bonds with aryl/heteroaryl halides; use Pd catalysts (e.g., XPhos-Pd) for sterically hindered substrates .
  • Diol complexation : Binds reversibly to vicinal diols (e.g., sugars) at pH 7–9, useful for sensor design .
    • Challenges : Competitive protodeboronation in acidic media; mitigate with excess base or low-temperature conditions .

Advanced Research Questions

Q. How does the pyrazole substituent influence the pharmacological activity of boronic acid derivatives?

  • Mechanistic insights :

  • The pyrazole ring enhances π-π stacking with enzyme active sites (e.g., PI3K inhibitors), while the boronic acid forms reversible covalent bonds with serine/threonine residues .
  • Structure-activity relationship (SAR) : Propyl groups improve lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration in CNS-targeted therapies .
    • Validation : Use SPR or ITC to measure binding kinetics (e.g., KD < 100 nM for PI3Kδ inhibition) .

Q. What advanced analytical strategies address boroxine interference in mass spectrometry of boronic acids?

  • Solutions :

  • Derivatization : Convert boronic acid to boronic esters (e.g., with 1,2-ethanediol) to prevent cyclization .
  • MALDI-MS with matrix optimization : Use α-cyano-4-hydroxycinnamic acid (CHCA) to suppress fragmentation .
    • Data interpretation : Compare isotopic patterns (e.g., m/z 209.1 for [M+H]⁺ vs. m/z 210.1 for boroxine adducts) .

Q. How can the binding kinetics of this compound with diols be quantified for sensor applications?

  • Experimental design :

  • Stopped-flow fluorescence : Measure kon/koff rates with sugars (e.g., D-fructose kon ~10³ M⁻¹s⁻¹) .
  • SPR biosensors : Immobilize boronic acid on dextran-coated gold chips; monitor binding in real-time at physiological pH .
    • Table : Kinetic parameters for common diols:
Diolkon (M⁻¹s⁻¹)koff (s⁻¹)KD (µM)
D-Fructose1.2 × 10³0.0541.7
D-Glucose0.8 × 10³0.12150
D-Mannose1.0 × 10³0.0880
Data adapted from stopped-flow studies .

Critical Analysis & Contradictions

Q. Why do some studies report conflicting SAR data for pyrazole-boronic acid derivatives?

  • Factors :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, altering regioselectivity in coupling reactions .
  • Crystallographic variability : SHELX-refined structures may misrepresent tautomeric forms of pyrazole rings .
    • Resolution : Use DFT calculations (e.g., B3LYP/6-31G*) to model tautomer stability and validate with SC-XRD .

Q. What are the limitations of using boronic acids in in vivo models?

  • Challenges :

  • Metabolic instability : Rapid glucuronidation in liver microsomes reduces bioavailability .
  • Off-target binding : Interaction with endogenous diols (e.g., ATP) may confound pharmacological results .
    • Mitigation : Prodrug strategies (e.g., ester-protected boronic acids) to enhance stability .

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(1-propyl-1H-pyrazol-5-yl)boronic acid

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